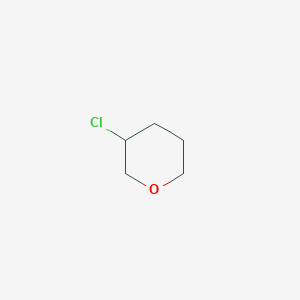

3-Chlorooxane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNFOSTPFAECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 3 Chlorotetrahydro 2h Pyran

Nucleophilic Substitution Pathways at the C-3 Position

Nucleophilic substitution reactions involve the replacement of the chlorine atom, the leaving group, by a nucleophile. youtube.comsavemyexams.com The carbon-chlorine bond in 3-chlorotetrahydro-2H-pyran is polarized, with the carbon atom being electron-deficient (electrophilic) and thus susceptible to attack by electron-rich species (nucleophiles). youtube.comyoutube.com

The substitution of the chlorine atom in halotetrahydropyrans can proceed through two distinct mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). savemyexams.com The operative mechanism is largely dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. youtube.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com This mechanism is favored by primary and less sterically hindered secondary halides, strong nucleophiles, and polar aprotic solvents. youtube.com The reaction proceeds with an inversion of stereochemistry at the reaction center due to the "backside attack" of the nucleophile. masterorganicchemistry.com

The SN1 mechanism is a two-step process. youtube.com The first and rate-determining step involves the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on the planar carbocation. masterorganicchemistry.com The rate of this reaction depends only on the concentration of the substrate. savemyexams.comyoutube.com This pathway is favored by tertiary and some secondary halides that can form stable carbocations, as well as by weak nucleophiles and polar protic solvents. youtube.commasterorganicchemistry.com Because the nucleophile can attack the planar carbocation from either face, the SN1 reaction typically leads to a mixture of stereoisomers, often resulting in racemization if the starting material is chiral. masterorganicchemistry.com

As a secondary halide, 3-chlorotetrahydro-2H-pyran can potentially undergo substitution via either pathway. The choice of mechanism will be influenced by the specific reaction conditions employed.

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Unimolecular (depends only on substrate) | Bimolecular (depends on substrate and nucleophile) |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles required |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization/mixture of stereoisomers | Inversion of configuration |

The tetrahydropyran (B127337) ring of 3-chlorooxane adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. msu.edu In this conformation, substituents can occupy either an axial or an equatorial position. Substituents generally prefer the more stable equatorial position to avoid steric interactions, particularly 1,3-diaxial interactions. msu.edu

The conformation of the ring has a profound impact on the stereochemical outcome of nucleophilic substitution reactions.

For SN2 reactions , the required backside attack of the nucleophile is sterically demanding. If the chlorine atom is in an equatorial position , the backside (axial) approach is relatively unhindered, allowing the reaction to proceed with a clean inversion of configuration. Conversely, if the chlorine is in an axial position , the ring itself sterically shields the backside of the C-Cl bond, making the SN2 attack more difficult.

For SN1 reactions , the initial departure of the chloride ion leads to the formation of a carbocation at the C-3 position. This intermediate is sp²-hybridized and locally planar. The incoming nucleophile can then attack this planar carbocation from either the axial or equatorial face. This typically results in a mixture of products where the stereochemistry is scrambled. However, the ring structure can still exert some stereochemical control, often favoring the approach that leads to the thermodynamically more stable product, where the new substituent is in the equatorial position.

The presence of the ring oxygen can also influence the reaction by participating electronically, potentially stabilizing intermediates or transition states. The stereoselectivity of substitution reactions in halogenated tetrahydropyrans can be high, and it is influenced by factors like hyperconjugation and the nature of the halogen itself. nih.gov

Ring-Opening Reactions of Chlorinated Tetrahydropyrans

In addition to substitution, 3-chlorotetrahydro-2H-pyran can undergo reactions that lead to the cleavage of the heterocyclic ring. These reactions are typically promoted by Lewis acids or strong bases.

Lewis acids are effective promoters for the ring-opening of cyclic ethers, including tetrahydropyran derivatives. mdpi.com The reaction is initiated by the coordination of the Lewis acid to the ring's oxygen atom. This coordination makes the oxygen a better leaving group and increases the electrophilicity of the adjacent carbon atoms (C-2 and C-6), rendering them susceptible to nucleophilic attack. uni-regensburg.de

The cleavage of the C-O bond results in the formation of a stable intermediate, often an oxocarbenium ion, which is then trapped by a nucleophile. nih.gov A variety of Lewis acids can be used to catalyze these transformations, including boron trifluoride etherate (BF₃·OEt₂), indium halides (InCl₃, InBr₃), and rare-earth triflates (e.g., Yb(OTf)₃). nih.govmdpi.comresearchgate.netbeilstein-journals.org The reaction of this compound with a nucleophile in the presence of a Lewis acid can lead to the formation of functionalized acyclic products. The cleavage can occur at either the C2-O or C6-O bond.

| Lewis Acid | Typical Application | Reference |

|---|---|---|

| BF₃·OEt₂ | General purpose for ether cleavage and Prins cyclizations | nih.govbeilstein-journals.org |

| InCl₃, InBr₃ | Mild Lewis acid for Prins cyclizations and ring-opening | researchgate.netbeilstein-journals.org |

| Yb(OTf)₃, RE(OTf)₃ | Highly efficient, hydrolytically stable, and recyclable catalysts | mdpi.comuni-regensburg.de |

| SnCl₄ | Used in Prins reactions to form chlorotetrahydropyrans | beilstein-journals.org |

| BCl₃, Bi(III) halides | Used for cleavage with acyl chlorides and bromides | mdpi.com |

Ring-opening of simple cyclic ethers by bases is generally a difficult reaction that requires harsh conditions. However, the presence of the chlorine atom at the C-3 position in this compound introduces alternative base-promoted pathways. The most common reaction with a strong, non-nucleophilic base would be elimination (E2) to form 3,4-dihydro-2H-pyran.

For ring fission to occur, a mechanism must be available to cleave the C-O bond. One possibility is an intramolecular substitution where a nucleophilic center, generated elsewhere in the molecule by the base, attacks one of the carbons adjacent to the ring oxygen. Another potential pathway, though less common for saturated ethers, could involve fragmentation initiated by deprotonation at a position that allows for concerted C-C and C-O bond cleavage. Studies on related systems, such as 3-chlorooxindoles, have shown that base-promoted ring-opening is feasible for the construction of new molecular frameworks. researchgate.net

The regioselectivity of ring-opening reactions—that is, which C-O bond is cleaved—is a critical aspect of these transformations. In Lewis acid-catalyzed reactions of unsymmetrical ethers, cleavage typically occurs in a way that generates the most stable carbocationic intermediate. magtech.com.cn For 3-chlorotetrahydro-2H-pyran, the C-2 and C-6 positions are not electronically equivalent due to the inductive effect of the chlorine atom at C-3.

The regioselectivity can be controlled by several factors:

Electronic Effects : The electron-withdrawing chlorine atom at C-3 destabilizes any positive charge development at the adjacent C-2 position, potentially favoring cleavage at the C6-O bond.

Steric Effects : Nucleophilic attack may be favored at the less sterically hindered carbon atom. In this compound, C-6 is generally less hindered than C-2, which is adjacent to the chloro-substituted carbon.

Nature of the Nucleophile and Lewis Acid : The choice of reagents can influence the balance between SN1-like (cleavage first) and SN2-like (attack first) character in the transition state, thereby affecting the regiochemical outcome. magtech.com.cn

Stereocontrol in ring-opening reactions is also crucial. If the reaction proceeds through an SN2-type mechanism, the nucleophile will attack the carbon atom from the side opposite the C-O bond, leading to an inversion of configuration at that center. If a long-lived oxocarbenium ion is formed, the stereocontrol might be lower, but the conformation of the ring can still influence the facial selectivity of the nucleophilic attack.

Elimination Reactions and Unsaturation Induction

Elimination reactions of 3-chlorotetrahydro-2H-pyran, specifically dehydrohalogenation, are key pathways for introducing unsaturation into the pyran ring, leading to the formation of dihydropyrans. These reactions typically proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong base. masterorganicchemistry.com The mechanism involves a single concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the chlorine (α-position), and the chloride ion departs simultaneously. pearson.com

In the structure of 3-chlorotetrahydro-2H-pyran, the chlorine atom is at the C-3 position (α-carbon). The adjacent carbons, C-2 and C-4, are the β-carbons, each bearing hydrogen atoms that can be abstracted by a base. Consequently, two primary dehydrohalogenation pathways are possible, leading to the formation of two different olefinic products.

Pathway A: Abstraction of a β-hydrogen from C-2. This results in the formation of 3,4-dihydro-2H-pyran.

Pathway B: Abstraction of a β-hydrogen from C-4. This pathway leads to the formation of 3,6-dihydro-2H-pyran (also known as 2,3,4,5-tetrahydro-oxepine via ring opening, though less likely under standard elimination conditions).

The E2 mechanism requires a specific stereochemical arrangement, known as anti-periplanar geometry, where the β-hydrogen and the leaving group (chloride) are in the same plane but on opposite sides of the C-C bond. masterorganicchemistry.com The chair conformation of the tetrahydropyran ring will influence which β-hydrogens can achieve this orientation with the chlorine atom, thus affecting the reaction rates of the two pathways.

When multiple elimination products are possible, the regioselectivity of the reaction is determined by several factors, primarily the stability of the resulting alkene and the nature of the base used. chadsprep.comchemistrysteps.com

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. chadsprep.commasterorganicchemistry.com In the case of 3-chlorotetrahydro-2H-pyran, the double bond in 3,4-dihydro-2H-pyran is disubstituted (part of an enol ether), while the double bond in 3,6-dihydro-2H-pyran is also disubstituted. The relative stability and thus the product ratio under thermodynamic control would depend on the specific substitution pattern and electronic effects of the oxygen atom. Generally, reactions with small, strong bases like sodium ethoxide or potassium hydroxide tend to follow Zaitsev's rule. youtube.com

Hofmann's Rule: In contrast, when a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the reaction often favors the formation of the less substituted alkene. masterorganicchemistry.comchemistrysteps.com This is known as the Hofmann product. The bulky base abstracts the more sterically accessible proton, which is often the one leading to the less stable alkene. masterorganicchemistry.comyoutube.com For 3-chlorotetrahydro-2H-pyran, a bulky base might preferentially attack a proton on the less hindered β-carbon, influencing the product ratio away from the Zaitsev product. youtube.com

The regiochemical outcome of the dehydrohalogenation of 3-chlorotetrahydro-2H-pyran can thus be controlled by the choice of the base, as summarized in the table below.

| Base Type | Predicted Major Product | Governing Principle |

| Small, Unhindered (e.g., CH₃CH₂O⁻) | More substituted alkene | Zaitsev's Rule |

| Bulky, Hindered (e.g., (CH₃)₃CO⁻) | Less substituted alkene | Hofmann's Rule |

Radical Reactions Involving C-Cl Bonds in Cyclic Ethers

The carbon-chlorine bond in 3-chlorotetrahydro-2H-pyran can undergo homolytic cleavage to generate a carbon-centered radical. libretexts.org This process, where the two electrons of the C-Cl bond are split between the two atoms, typically requires an input of energy in the form of heat or ultraviolet (UV) light. libretexts.orgmsu.edu

The initiation step involves the homolytic cleavage of the C-Cl bond to produce a tetrahydropyranyl radical at the C-3 position and a chlorine radical.

Once formed, the C-3 tetrahydropyranyl radical is a highly reactive intermediate that can participate in various subsequent reactions. masterorganicchemistry.com Radical reactions often proceed as a chain reaction, involving initiation, propagation, and termination steps. sciepub.com

Potential propagation steps for the 3-tetrahydropyranyl radical could include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule to form tetrahydropyran.

Addition to Multiple Bonds: The radical can add to an alkene or other unsaturated molecule, forming a new C-C bond and another radical species.

Radical Cyclization: If there is an appropriately positioned unsaturated group within the same molecule or a derivative, an intramolecular cyclization can occur, leading to the formation of bicyclic ether systems. wikipedia.orgnih.govrsc.org

Termination of the radical chain reaction occurs when two radical species combine. sciepub.com The specific products formed in radical reactions of 3-chlorotetrahydro-2H-pyran would depend on the reaction conditions and the presence of other reagents that can trap or react with the intermediate radicals. Photochemical conditions are often employed to initiate such radical reactions. dalalinstitute.comyoutube.com

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations for 3-Chlorotetrahydro-2H-pyran

Electronic structure calculations are fundamental to understanding the behavior of 3-Chlorotetrahydro-2H-pyran. These methods determine the distribution of electrons within the molecule, which governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the structure, electronic properties, and chemical reactivity of molecules. researchgate.net It has been successfully applied to study various chlorinated organic compounds and pyran derivatives. beilstein-journals.orgnih.gov DFT calculations, using functionals like B3LYP with basis sets such as 6-311G**, can be employed to optimize the geometrical structure of 3-Chlorotetrahydro-2H-pyran and predict properties like its heat of formation. researchgate.netscifiniti.com

Studies on related chlorinated compounds demonstrate that DFT is a suitable method for determining electronic structure and investigating the properties of hypothetical intermediates in reaction mechanisms. researchgate.net For instance, in studies of chlorinated pyrene (B120774) compounds, the B3LYP/6-311G** method was found to be highly suitable for predicting the heat of formation and optimizing the molecular structure. researchgate.net This approach allows for the calculation of various parameters that describe the molecule's stability and reactivity. researchgate.net DFT calculations can also be used to analyze vibrational spectra, further characterizing the molecule's structure. scifiniti.com

| Parameter | Description | Typical Application for 3-Chlorotetrahydro-2H-pyran |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicting bond lengths, bond angles, and dihedral angles. |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. | Assessing the thermodynamic stability of the molecule. researchgate.net |

| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Interpreting experimental IR and Raman spectra. scifiniti.com |

| Electronic Properties | Includes dipole moment, polarizability, and molecular electrostatic potential. | Understanding intermolecular interactions and reactive sites. chemrxiv.org |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govscifiniti.com

For pyran derivatives, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.comscifiniti.com Computational studies on similar molecules use visualization of functions like the Molecular Electrostatic Potential (MEP) to identify the most probable sites for electrophilic and nucleophilic attacks. chemrxiv.org For 3-Chlorotetrahydro-2H-pyran, the electron-withdrawing nature of the chlorine atom is expected to influence the electron density distribution and thus the location of the HOMO and LUMO, affecting its reactivity.

Chemical reactivity descriptors derived from DFT calculations, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of reactivity. chemrxiv.org

| Descriptor | Formula | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. nih.gov |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. chemrxiv.org |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | µ2 / 2η | Quantifies the global electrophilic nature of a molecule. chemrxiv.org |

Conformational Analysis and Energetics of Chlorinated Pyrans

The three-dimensional structure of chlorinated pyrans, including their various possible conformations, significantly influences their physical properties and biological activity. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

Studies on halogenated pyran analogues show that they typically adopt a standard chair-like conformation (e.g., ⁴C₁). beilstein-journals.orgnih.govresearchgate.net For 3-Chlorotetrahydro-2H-pyran, the chair conformation is expected to be the most stable. In this conformation, the chlorine substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic effects, such as 1,3-diaxial repulsions. beilstein-journals.orgnih.gov

DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for interconversion between them. researchgate.net In related halogenated pyrans, it has been observed that repulsion between axial substituents can lead to distortions in the chair conformation, affecting intra-annular torsion angles. beilstein-journals.orgnih.govbeilstein-archives.org The size of the halogen atom influences the degree of this distortion. beilstein-journals.orgnih.gov Computational studies on chlorobenzophenones have also demonstrated the use of methods like the Knudsen-effusion technique combined with calculations to derive standard molar enthalpies of formation and sublimation, providing crucial energetic data. nih.gov

Transition State Analysis of Key Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. mit.edu Computational modeling is a key tool for locating and characterizing these fleeting structures. rsc.org

Computational modeling allows for the detailed investigation of reaction pathways, providing mechanistic insights that are often difficult to obtain experimentally. rsc.orgsmu.edu For reactions involving 3-Chlorotetrahydro-2H-pyran, such as nucleophilic substitution or elimination, computational methods can map out the potential energy surface connecting reactants to products.

By calculating the structures and energies of reactants, products, and transition states, a reaction's feasibility can be assessed. nih.gov For example, in the chlorination of steroids, DFT calculations have been used to predict that reactions proceed through specific chlorinated intermediates. nih.gov Similarly, for chlorinated dibenzofurans, computational tools like ChemTraYzer have been used to automatically find and quantify numerous reactions by locating their transition states. rwth-aachen.de These models can help determine whether a reaction proceeds through, for example, a concerted mechanism or a stepwise pathway involving intermediates. mdpi.com

Once the transition state is located, transition state theory can be used to calculate important kinetic and thermodynamic parameters. These parameters provide quantitative information about the reaction's rate and equilibrium.

Key parameters that can be derived computationally include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. Computational studies on the thermal decomposition of dihydropyran derivatives have shown that substituents can decrease the activation energy, thus favoring the reaction. mdpi.com

Enthalpy of Activation (ΔH≠): The change in enthalpy in going from reactants to the transition state.

Entropy of Activation (ΔS≠): The change in entropy when the transition state is formed. A higher ΔS≠ suggests the transition state has greater freedom. mdpi.com

Gibbs Free Energy of Activation (ΔG≠): This parameter combines enthalpy and entropy effects and is directly related to the reaction rate constant. It is a crucial indicator of reaction spontaneity under specific conditions. mdpi.com

Reaction Rate Constant (k): Can be calculated using the Eyring equation, which incorporates the Gibbs free energy of activation. mdpi.com

Computational studies on related reactions, such as the chlorination of pyridine (B92270) or the thermal decomposition of pyran derivatives, have successfully established kinetic models and evaluated parameters like activation energy and reaction order. researchgate.netresearchgate.net These computational approaches have shown good agreement with experimental data, highlighting their predictive power. mdpi.comnist.gov

Advanced Spectroscopic Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure and connectivity of organic molecules. For 3-chlorooxane, NMR provides detailed insights into its molecular architecture.

Stereochemical Assignments (e.g., from isomers of related compounds)

Studies on related halogenated tetrahydrofurans, such as 2-substituted 3-chlorotetrahydrofurans, highlight the use of NMR for stereochemical analysis rsc.orgpsu.edu. Techniques like analyzing coupling constants (J values) are crucial. For instance, specific vicinal coupling constants (J2,3) in tetrahydrofuran (B95107) derivatives have been used to infer stereochemical assignments, although these can be complicated by the molecule's pseudorotation rsc.org. The isolation and spectroscopic characterization of cis- and trans-isomers of related compounds, like 2-allyl-3-chlorotetrahydrofuran, have been vital in rigorously proving stereochemical identities through NMR rsc.org. Furthermore, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY can reveal through-space proximity between protons, which is essential for determining relative stereochemistry in cyclic systems, especially when combined with conformational analysis rsc.org.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to investigate molecules undergoing conformational changes on the NMR timescale. Tetrahydrofuran (THF) itself is known to exhibit ring inversion and pseudorotation, processes that can be studied using DNMR rsc.orgwashington.edu. While specific DNMR studies on this compound are not extensively detailed in the search results, the principles applied to THF and its derivatives are applicable. Variable temperature NMR experiments can reveal changes in spectral patterns, such as line broadening and coalescence, which are indicative of dynamic processes. Analysis of these temperature-dependent spectral changes allows for the calculation of activation energies for conformational interconversions, providing insights into the molecule's dynamic behavior rsc.orgresearchgate.net.

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural characterization. For this compound (C4H7ClO, MW 106.55 g/mol ), Electron Ionization (EI) mass spectrometry is commonly used nih.gov. The presence of chlorine atoms is readily identifiable in mass spectra due to the characteristic isotopic pattern of chlorine (35Cl and 37Cl), which results in a distinctive isotopic cluster for the molecular ion and chlorine-containing fragments youtube.com. Fragmentation pathways for halogenated compounds often involve the loss of HCl or Cl atoms, as well as cleavage of the carbon chain or ring youtube.comgoogle.com. Databases like the NIST Mass Spectrometry Data Center provide extensive libraries of EI mass spectra that are invaluable for comparing experimental data and confirming compound identity nist.govnist.gov.

Vibrational Spectroscopy (IR, Raman) in Reaction Monitoring and Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure by analyzing the absorption or scattering of electromagnetic radiation at specific vibrational frequencies. For this compound, IR spectroscopy would typically show characteristic absorption bands related to its functional groups. The C-O-C ether linkage within the tetrahydrofuran ring would contribute to specific stretching and bending vibrations, often observed in the fingerprint region of the IR spectrum. The C-Cl bond is expected to show a stretching vibration, typically in the 600-800 cm⁻¹ range libretexts.org. A study on related 3-chlorotetrahydrofuran (B94208) derivatives reported IR spectra with characteristic peaks electronicsandbooks.com. IR spectroscopy is also a powerful tool for monitoring chemical reactions, allowing for the real-time observation of changes in functional group concentrations as reactants are consumed and products are formed researchgate.netamericanpharmaceuticalreview.com. Raman spectroscopy, which probes molecular vibrations through inelastic scattering of light, provides complementary information and can be particularly useful for identifying specific vibrational modes and studying solid-state properties researchgate.netamericanpharmaceuticalreview.comlibretexts.org.

Applications in Advanced Organic Synthesis Research

3-Chlorotetrahydro-2H-pyran as a Synthetic Building Block

The tetrahydropyran (B127337) (THP) moiety is a prevalent structural motif found in numerous natural products and biologically active molecules. The presence of a chlorine atom in 3-Chlorotetrahydro-2H-pyran provides a reactive handle for chemists to introduce a variety of functional groups and to construct intricate molecular frameworks.

3-Chlorotetrahydro-2H-pyran serves as a key starting material for the assembly of complex molecules, particularly those containing the tetrahydropyran ring system. The 2H-pyran ring is a strategic intermediate in the construction of many natural product structures. nih.gov The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of carbon, oxygen, nitrogen, and sulfur-based substituents. This versatility enables the construction of highly substituted tetrahydropyran derivatives, which are crucial intermediates in the total synthesis of natural products and the development of new pharmaceutical agents. The ability to participate in diverse chemical reactions allows for the creation of complex molecules, enhancing its value in synthetic chemistry. chemimpex.com

For instance, the substitution of the chloride with an appropriate carbon nucleophile can lead to the formation of a new carbon-carbon bond, extending the carbon skeleton and paving the way for the synthesis of larger, more complex target molecules. This approach has been instrumental in the synthesis of various biologically active compounds where the tetrahydropyran unit is a core structural element.

Table 1: Examples of Nucleophilic Substitution Reactions with 3-Chlorotetrahydro-2H-pyran

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Oxygen | Sodium methoxide | 3-Methoxytetrahydro-2H-pyran | Intermediate for pharmaceuticals |

| Nitrogen | Sodium azide | 3-Azidotetrahydro-2H-pyran | Precursor for amino-sugars |

| Carbon | Grignard reagents (e.g., Phenylmagnesium bromide) | 3-Phenyltetrahydro-2H-pyran | Building block for complex scaffolds |

| Sulfur | Sodium thiophenolate | 3-(Phenylthio)tetrahydro-2H-pyran | Intermediate for agrochemicals |

In the realm of asymmetric synthesis, the generation of enantiomerically pure compounds is of paramount importance. While 3-Chlorotetrahydro-2H-pyran is an achiral molecule, its strategic functionalization can lead to the creation of chiral centers, making it a valuable precursor in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org

The chlorine atom at the 3-position can be substituted by a chiral nucleophile, or the subsequent derivatization of the tetrahydropyran ring can be influenced by a chiral catalyst, leading to the formation of a specific stereoisomer. For example, an enantioselective substitution reaction at the C-3 position can yield a chiral 3-substituted tetrahydropyran derivative. This product can then be utilized as a chiral building block for the synthesis of enantiomerically pure target molecules.

Furthermore, the development of catalytic asymmetric methods allows for the direct conversion of prochiral substrates into chiral products with high enantioselectivity. nih.gov Although direct asymmetric reactions on 3-Chlorotetrahydro-2H-pyran are not extensively documented, the principles of asymmetric catalysis can be applied to its derivatives to achieve stereocontrol in subsequent transformations.

Derivatization Strategies for Enhancing Synthetic Utility

To broaden the scope of its applications, various derivatization strategies for 3-Chlorotetrahydro-2H-pyran have been developed. These strategies focus on transforming the chloro-substituent into other functional groups or utilizing it as a linchpin for more complex reactions.

The most common derivatization strategy involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of a wide array of functional groups, thereby creating a library of functionalized tetrahydropyrans. These new derivatives can possess unique chemical properties and reactivity, making them suitable for a broader range of synthetic transformations.

For instance, conversion of the chloro group to a hydroxyl group via hydrolysis provides 3-hydroxytetrahydro-2H-pyran, a versatile intermediate that can undergo a variety of further reactions, including oxidation to a ketone or etherification. Similarly, conversion to an amino group opens up pathways for the synthesis of novel heterocyclic systems and biologically active amines.

Table 2: Functional Group Transformations of 3-Chlorotetrahydro-2H-pyran

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| 3-Chlorotetrahydro-2H-pyran | H₂O | 3-Hydroxytetrahydro-2H-pyran | Chloro to Hydroxyl |

| 3-Chlorotetrahydro-2H-pyran | NaN₃, then H₂/Pd | 3-Aminotetrahydro-2H-pyran | Chloro to Amino |

| 3-Chlorotetrahydro-2H-pyran | KCN | Tetrahydro-2H-pyran-3-carbonitrile | Chloro to Cyano |

| 3-Chlorotetrahydro-2H-pyran | Mg, then CO₂ | Tetrahydro-2H-pyran-3-carboxylic acid | Chloro to Carboxylic Acid |

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. organic-chemistry.org These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular complexity. nih.gov

While the direct use of 3-Chlorotetrahydro-2H-pyran in well-established MCRs is not extensively reported, its derivatives can be valuable substrates. For instance, the corresponding aldehyde or ketone derived from 3-Chlorotetrahydro-2H-pyran could participate in classic MCRs such as the Biginelli or Hantzsch reactions to produce complex heterocyclic structures containing the tetrahydropyran motif. The development of novel MCRs that can directly incorporate haloalkanes like 3-Chlorotetrahydro-2H-pyran is an active area of research. Such reactions would provide a direct route to highly functionalized tetrahydropyran derivatives from simple and readily available starting materials. The synthesis of various pyran derivatives has been achieved through multicomponent reaction strategies. mdpi.com

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly prioritizing environmentally friendly processes. For 3-Chlorooxane (3-chlorotetrahydropyran), future synthetic strategies will likely focus on "green chemistry" principles. This includes the development of catalytic methods that employ less hazardous reagents, operate under milder conditions (e.g., lower temperatures and pressures), and minimize waste generation. Biocatalysis, utilizing enzymes, offers a promising avenue for highly selective and stereoselective synthesis of functionalized cyclic ethers, potentially leading to reduced by-product formation rsc.orgresearchgate.netnih.gov. Furthermore, advancements in photoredox catalysis and electrochemistry may enable more atom-economical and energy-efficient halogenation reactions of tetrahydropyran (B127337) derivatives rsc.orgnih.gov. The use of recyclable heterogeneous catalysts will also be a key area, simplifying product isolation and reducing the environmental impact associated with solvent usage and disposal.

Exploration of Novel Reactivity Patterns

Beyond the well-established nucleophilic substitution and elimination reactions typical of alkyl halides, this compound (3-chlorotetrahydropyran) presents opportunities for exploring unique reactivity due to its cyclic ether structure vulcanchem.com. Future research may investigate its behavior in ring-opening reactions under various catalytic conditions, potentially yielding novel linear or functionalized molecules. Its utility in transition metal-catalyzed cross-coupling reactions, radical chemistry, and as a substrate in cycloaddition reactions could uncover new synthetic transformations chemrxiv.org. Understanding the interplay between the chlorine atom's leaving group ability and the tetrahydropyran ring's inherent stability will be crucial for developing selective functionalization methodologies, including stereoselective transformations vulcanchem.comchemrxiv.org.

Advanced Catalytic Applications

The efficiency and selectivity of reactions involving this compound (3-chlorotetrahydropyran) can be significantly enhanced through advanced catalytic systems. Future research will likely focus on designing novel homogeneous and heterogeneous catalysts, including organocatalysts, metal-organic frameworks (MOFs), and supported metal nanoparticles. These catalysts could mediate specific transformations such as C-Cl bond activation, selective ring-opening, or stereospecific functionalization of the tetrahydropyran ring samaterials.comrsc.org. The development of chiral catalysts is particularly important for accessing enantiomerically pure derivatives, which are often valuable in pharmaceutical and agrochemical applications. Catalysts that promote reactions under milder conditions and are easily recyclable will be prioritized for their economic and environmental benefits.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Chlorooxane with high purity for laboratory use?

- Methodological Answer : Synthesis of this compound can be optimized using nucleophilic substitution reactions, where oxane (tetrahydropyran) reacts with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction parameters such as temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios should be carefully controlled. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) is critical to achieve >95% purity. Analytical validation using GC-MS (retention indices) and NMR (¹H/¹³C) is advised to confirm structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Based on analogous chlorinated compounds (e.g., 3-Chlorophenol), this compound requires handling in a fume hood with nitrile gloves, lab coats, and safety goggles. Storage should be in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Spill management involves absorption with inert materials (e.g., diatomaceous earth) and disposal via certified hazardous waste protocols. Emergency procedures should align with OSHA HCS guidelines, including immediate eye flushing and medical consultation for exposure .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- GC-MS : For determining volatility and molecular mass (using electron ionization at 70 eV) .

- NMR Spectroscopy : ¹H NMR (in CDCl₃) to confirm substitution patterns and ¹³C NMR for carbon-environment analysis .

- FT-IR : To identify functional groups (e.g., C-Cl stretching at 550–850 cm⁻¹) .

- DSC/TGA : For thermal stability assessment under nitrogen atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity and degradation pathways?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, solvent polarity). Systematic meta-analysis of existing studies should categorize data by methodology (e.g., HPLC vs. GC retention times) and environmental parameters. Computational modeling (DFT or MD simulations) can predict reactive sites and degradation intermediates, which should be validated via controlled lab experiments (e.g., hydrolysis under buffered conditions). Tiered reliability assessments (as per EPA guidelines) help prioritize high-confidence data .

Q. What experimental designs are optimal for studying this compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Use microcosm studies to simulate environmental matrices (soil/water systems) under controlled light, temperature, and microbial activity. Employ isotope labeling (e.g., ³⁶Cl) to track degradation products via LC-MS/MS. Ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) should follow OECD guidelines, with LC₅₀ calculations normalized to reference toxicants. Data must include uncertainty quantification (e.g., Monte Carlo simulations) to address variability .

Q. How can computational chemistry enhance mechanistic understanding of this compound’s interactions in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) can model transition states and activation energies for reactions like dechlorination or ring-opening. Molecular docking studies (using software like AutoDock Vina) predict binding affinities with enzymes (e.g., cytochrome P450). Validate predictions experimentally via kinetic isotope effects (KIEs) or in-situ FT-IR monitoring of reaction intermediates. Cross-referencing with crystallographic data (XRD) ensures structural accuracy .

Data Analysis and Validation

Q. What strategies should be employed to address discrepancies in this compound’s reported solubility and partition coefficients (log P)?

- Methodological Answer : Discrepancies often stem from measurement techniques (e.g., shake-flask vs. chromatographic methods). Standardize protocols using OECD Test Guideline 105 (water solubility) and 117 (log P via HPLC). Interlaboratory comparisons with certified reference materials (CRMs) improve reproducibility. Statistical tools (e.g., Grubbs’ test) identify outliers, while QSAR models can predict values for cross-validation .

Q. How can researchers design robust stability studies for this compound under varying storage and operational conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via UPLC-PDA and quantify impurities using external calibration curves. For photostability, expose samples to UV light (ICH Q1B) and analyze photoproducts with high-resolution MS. Data should include Arrhenius plots to extrapolate shelf-life under standard conditions .

Ethical and Reporting Standards

Q. What criteria define high-quality, publishable research on this compound?

- Methodological Answer : Studies must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use reporting standards like CHEMDNER for chemical entity recognition and MIAME for analytical metadata. Peer review should emphasize reproducibility, with independent validation of key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.